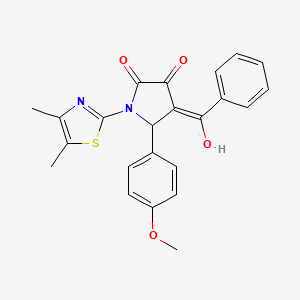
3-(benzenesulfonyl)-N-(3-chlorophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(benzenesulfonyl)-N-(3-chlorophenyl)propanamide, also known as BCP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BCP belongs to the class of sulfonamide compounds and is known for its ability to inhibit the activity of carbonic anhydrase enzymes.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
A study by Sławiński et al. (2013) synthesized a series of novel 4-chloro-2-mercaptobenzenesulfonamides, closely related to 3-(benzenesulfonyl)-N-(3-chlorophenyl)propanamide. These compounds demonstrated promising antibacterial activity against various anaerobic Gram-positive bacteria strains. This suggests potential applications of similar compounds in developing new antibacterial agents (Sławiński et al., 2013).
Anticonvulsant Studies
Research conducted by Idris et al. (2011) on isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides, which are structurally related to this compound, revealed their effectiveness in anticonvulsant tests. The study indicates the potential of these compounds in treating generalized seizures, suggesting a promising avenue for the development of new anticonvulsant drugs (Idris et al., 2011).
Antitumor Activity
Sławiński and Brzozowski (2006) synthesized derivatives of 2-benzylthio-4-chlorobenzenesulfonamide, a compound structurally similar to this compound. These derivatives exhibited notable in vitro antitumor activity, particularly against non-small cell lung cancer and melanoma cell lines. This indicates a potential application in cancer research and treatment (Sławiński & Brzozowski, 2006).
α-Glucosidase Inhibition and Hemolytic Studies
Abbasi et al. (2016) synthesized new N-(2,3-Dimethylphenyl)benzenesulfonamide derivatives and evaluated their antibacterial, antienzymatic, and hemolytic activities. The study results showed that some compounds exhibited significant α-glucosidase inhibitory activity, suggesting potential therapeutic applications for diabetes and related metabolic disorders (Abbasi et al., 2016).
Anticancer QSAR Studies
Żołnowska et al. (2015) conducted a study on a series of N-acylbenzenesulfonamides, which are structurally related to the compound . The study identified compounds with significant anticancer activity and established a quantitative structure-activity relationship (QSAR), enhancing the understanding of how structural variations in these compounds influence their biological activity (Żołnowska et al., 2015).
Molecular Docking and DFT Calculations
Fahim and Shalaby (2019) conducted molecular docking and density functional theory (DFT) calculations on novel benzenesulfonamide derivatives. This research provides insights into the interaction of these compounds with biological targets, which is essential for drug design and discovery (Fahim & Shalaby, 2019).
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-N-(3-chlorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3S/c16-12-5-4-6-13(11-12)17-15(18)9-10-21(19,20)14-7-2-1-3-8-14/h1-8,11H,9-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNHZHWFRITODI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

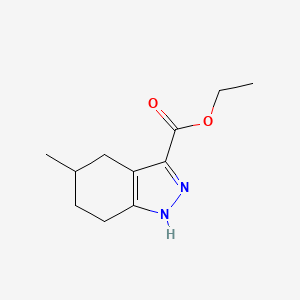
![N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2571537.png)
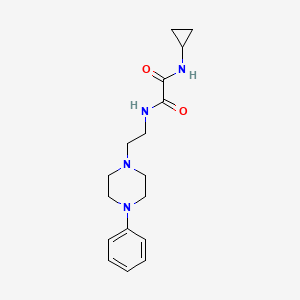
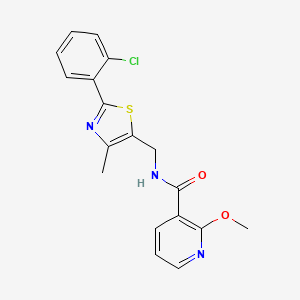
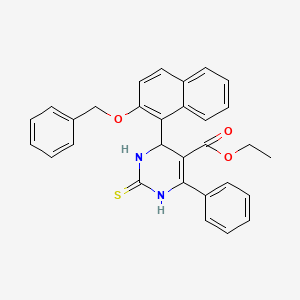

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2571543.png)

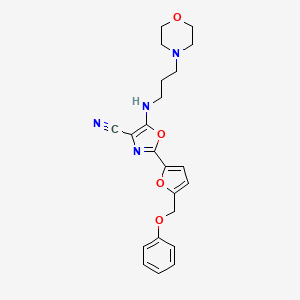
![(Z)-2-(2-chloro-1,3-thiazol-5-yl)-N,N-dimethyl-2-[(4-methylphenyl)sulfonyl]-1-ethenamine](/img/structure/B2571549.png)

